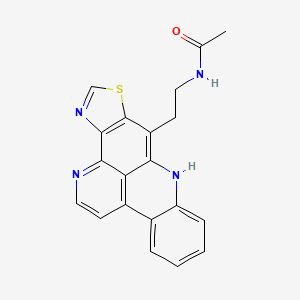

Kuanoniamine D

Description

Context within Marine Alkaloid Chemistry

Marine alkaloids, including Kuanoniamine D, are a significant area of natural products research. These nitrogen-containing compounds are synthesized by a variety of marine life, including sponges, tunicates (sea squirts), and mollusks. mdpi.comnio.res.in They often possess complex and unique chemical architectures that are not commonly found in terrestrial organisms. eurekaselect.com The marine environment, with its unique pressures and biodiversity, drives the evolution of these novel chemical structures, which are often involved in the organism's defense mechanisms. nio.res.in this compound, with its pentacyclic pyrido-thiazolo-acridine core, is a prime example of the intricate molecular structures that arise from marine ecosystems. ontosight.aiacs.org

Significance of Pyridoacridine Alkaloids as Research Compounds

Pyridoacridine alkaloids are a prominent class of marine-derived compounds that have attracted considerable research attention due to their wide array of biological activities. nih.goveurekaselect.com These activities include cytotoxic, antibacterial, antifungal, antiviral, and antiparasitic properties. nih.govmdpi.com The planar, aromatic nature of their core structure allows them to intercalate with DNA and inhibit enzymes like topoisomerase II, which are crucial for cell division. mdpi.comscholarsresearchlibrary.com This has made them promising lead compounds in the development of new therapeutic agents, particularly in the field of oncology. mdpi.comnih.gov The structural diversity within the pyridoacridine family allows for the exploration of structure-activity relationships, where modifications to the core structure can lead to enhanced potency and selectivity. scholarsresearchlibrary.com

Historical Perspective on the Discovery of Kuanoniamines

The first members of the kuanoniamine family, including this compound, were reported in 1990 by Carroll and Scheuer. acs.orgnih.gov They were isolated from an undescribed species of tunicate and its prosobranch mollusk predator, Chelynotus semperi. acs.org This discovery was a significant contribution to the growing field of marine natural product chemistry. Subsequent research led to the isolation of this compound from other marine sources, such as the Micronesian sponge Oceanapia sp. and the ascidian Cystodytes sp.. nih.govbioflux.com.romdpi.com The co-isolation of different kuanoniamines and related compounds has provided insights into their potential biosynthetic pathways. psu.edu The total synthesis of this compound was first achieved in 1992, a development that has been crucial for further biological evaluation and the synthesis of analogues. rice.edulookchem.com

Detailed Research Findings

This compound has been the subject of various biological studies to elucidate its potential as a therapeutic agent.

Cytotoxic Activity:

This compound has demonstrated notable cytotoxic effects against several human cancer cell lines. In one study, it inhibited the growth of HCT-15 (colon cancer) and Jurkat (T-cell lymphoma) cells with IC50 values of 4.1 μM and 19.0 μM, respectively. bioflux.com.ro Another study reported its cytotoxicity against HeLa (cervical cancer) and MONO-MAC 6 (monocytic leukemia) cells, with IC50 values in the range of 1.2–2.0 μg/mL. mdpi.com

Insecticidal and Other Activities:

Beyond its anticancer potential, this compound has also exhibited other biological activities. It showed insecticidal activity against the neonate larvae of Spodoptera littoralis, a polyphagous pest, with an LC50 value of 59 ppm. nio.res.innih.gov It was also found to be toxic in the brine shrimp lethality test, with an LC50 of 19 μg/mL. nih.gov Furthermore, this compound has shown affinity for A1- and A2A-adenosine receptors, with Ki values of 2.94 and 13.7 μM, respectively, and moderate affinity for benzodiazepine (B76468) binding sites of GABAA receptors. nih.govmdpi.com

| Biological Activity | Test System | Result | Reference(s) |

| Cytotoxicity | HCT-15 (colon cancer) cells | IC50 = 4.1 μM | bioflux.com.ro |

| Cytotoxicity | Jurkat (T-cell lymphoma) cells | IC50 = 19.0 μM | bioflux.com.ro |

| Cytotoxicity | HeLa (cervical cancer) cells | IC50 = 1.2-2.0 µg/mL | mdpi.com |

| Cytotoxicity | MONO-MAC 6 (monocytic leukemia) cells | IC50 = 1.2-2.0 µg/mL | mdpi.com |

| Insecticidal Activity | Spodoptera littoralis larvae | LC50 = 59 ppm | nio.res.innih.gov |

| Brine Shrimp Lethality | Artemia salina | LC50 = 19 µg/mL | nih.gov |

| Receptor Binding | A1-adenosine receptor | Ki = 2.94 µM | nih.govmdpi.com |

| Receptor Binding | A2A-adenosine receptor | Ki = 13.7 µM | nih.govmdpi.com |

| Receptor Binding | Benzodiazepine binding sites (GABAA) | Moderate affinity | nih.gov |

Table 1: Summary of Reported Biological Activities of this compound

Structure

3D Structure

Properties

CAS No. |

133401-13-5 |

|---|---|

Molecular Formula |

C20H16N4OS |

Molecular Weight |

360.4 g/mol |

IUPAC Name |

N-[2-(4-thia-6,9,19-triazapentacyclo[10.7.1.03,7.08,20.013,18]icosa-1,3(7),5,8,10,12(20),13,15,17-nonaen-2-yl)ethyl]acetamide |

InChI |

InChI=1S/C20H16N4OS/c1-11(25)21-8-7-14-17-16-13(12-4-2-3-5-15(12)24-17)6-9-22-18(16)19-20(14)26-10-23-19/h2-6,9-10,24H,7-8H2,1H3,(H,21,25) |

InChI Key |

GUSIRVISUKPQFL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NCCC1=C2C3=C(C=CN=C3C4=C1SC=N4)C5=CC=CC=C5N2 |

Origin of Product |

United States |

Isolation and Natural Occurrence of Kuanoniamine D

Marine Biological Sources

Marine sponges are a significant reservoir of bioactive compounds, and the genus Oceanapia has been identified as a key source for pyridoacridine alkaloids, including Kuanoniamine D.

Porifera (Sponges)

Oceanapia sagittariaThe marine sponge Oceanapia sagittaria, found in regions such as the Gulf of Thailand and Palau, has been specifically identified as a source of Kuanoniamine Dnih.govmdpi.comresearchgate.net. Studies have indicated that kuanoniamine C, along with sagitol, are major constituents of O. sagittaria from Palaumdpi.com. Furthermore, research has shown that Kuanoniamine C and D, as well as their N-acetyl derivatives, were isolated from Micronesian sponges of the genus Oceanapia, including O. sagittarianio.res.innih.govsemanticscholar.orgmdpi.com. Investigations into these compounds have explored their potential biological activities, with Kuanoniamine C and D exhibiting insecticidal propertiesnio.res.innih.gov.

Tunicates, commonly known as ascidians or sea squirts, are another important group of marine invertebrates from which this compound has been isolated. The genus Cystodytes is particularly noted for its production of pyridoacridine alkaloids.

Tunicates (Ascidians)

Cystodytes dellechiajeiThe colonial ascidian Cystodytes dellechiajei is a well-documented source of Kuanoniamine Dresearchgate.netmdpi.comnih.govwashington.edutesisenred.net. This species, found in the Mediterranean Sea and other regions, exhibits significant intraspecific variability, leading to the identification of different chemotypesresearchgate.netwashington.edutesisenred.net. Specifically, this compound has been identified as a common metabolite in the green, blue, and purple morphs of C. dellechiajeiresearchgate.netmdpi.comnih.gov. The purple morph of C. dellechiajei is particularly characterized by the presence of sulfur-containing pyridoacridines, including this compound and shermilamine Bresearchgate.netwashington.edutesisenred.net. Studies have also reported the isolation of this compound from Cystodytes sp. collected in Indonesia and North Sulawesibioflux.com.rocabidigitallibrary.org.

Compound List

this compound

Shermilamine B

Cystodins A-I

N-deacetylthis compound

Styelsamine C

N-deacetylshermilamine B

11-hydroxyascididemin

Ascididemin

Kuanoniamine C

Kuanoniamine A

Dehydrokuanoniamine F

Arnoamines C and D

Dimethyl-deoxyamphimedine

13-didemethylaminocycloshermilamine D

Sebastianines A and B

Biosynthesis of Kuanoniamine D

Proposed Biosynthetic Pathways for Pyridoacridine Alkaloids

The biosynthesis of pyridoacridine alkaloids is generally believed to originate from common amino acid precursors, with tryptophan being a key building block. nih.gov The proposed pathways are largely informed by biomimetic syntheses, which aim to replicate the plausible biological reactions in a laboratory setting. A central theme in these proposed pathways is the oxidative coupling of a tryptophan-derived unit with another molecular fragment to construct the core pyridoacridine skeleton.

One of the initial and crucial steps is the metabolic degradation of tryptophan into kynurenine (B1673888). nih.gov This conversion is a well-established metabolic route known as the kynurenine pathway. nih.govacs.org Further transformation of kynurenine leads to the formation of kynuramine (B1673886), a key intermediate in the proposed biosynthesis of many pyridoacridine alkaloids.

The general proposed biosynthetic route involves the condensation of kynuramine with another precursor molecule, which can vary, leading to the diverse structures observed within the pyridoacridine family. This condensation is typically followed by a series of oxidative cyclizations to form the characteristic polycyclic aromatic ring system.

Hypothetical Precursors and Intermediates

Based on the structure of Kuanoniamine D and the general biosynthetic framework for pyridoacridine alkaloids, a set of hypothetical precursors and intermediates can be proposed.

Tryptophan: As the primary precursor, L-tryptophan initiates the biosynthetic cascade.

Kynurenine: The first major metabolite in the pathway, formed from the oxidative cleavage of the indole (B1671886) ring of tryptophan. nih.gov

Kynuramine: Formed by the decarboxylation of kynurenine, this molecule serves as a key nucleophilic component in the subsequent condensation reactions.

A Cysteine-derived unit: The presence of a thiazole (B1198619) ring in this compound strongly suggests the involvement of cysteine or a related sulfur-containing molecule. The sulfur and two carbons of the thiazole ring are likely derived from a cysteine residue.

A C2 unit (e.g., Acetyl-CoA): An additional two-carbon unit is required to complete the pyridoacridine core, which is likely supplied by acetyl-CoA or a derivative.

A plausible intermediate in the biosynthesis of this compound would be a molecule formed from the condensation of kynuramine with a precursor that already contains the components of the thiazole ring, or a precursor that is subsequently modified to form the thiazole ring.

Below is a table summarizing the key hypothetical precursors:

| Precursor Molecule | Likely Origin/Role in Biosynthesis |

| L-Tryptophan | Primary building block for the quinoline (B57606) part of the pyridoacridine core. |

| L-Cysteine | Source of the sulfur and two carbon atoms for the thiazole ring. |

| Acetyl-CoA | Provides the remaining two carbon atoms for the pyridoacridine skeleton. |

Enzymatic Steps and Biochemical Transformations

While the specific enzymes responsible for the biosynthesis of this compound have not been isolated and characterized, the proposed pathway would necessitate a series of well-precedented biochemical transformations.

Tryptophan 2,3-dioxygenase (TDO) or Indoleamine 2,3-dioxygenase (IDO): These enzymes catalyze the oxidative cleavage of the indole ring of tryptophan to form N-formylkynurenine, the initial step of the kynurenine pathway. nih.govacs.org

Kynurenine formamidase: This enzyme hydrolyzes N-formylkynurenine to produce kynurenine.

Kynurenine decarboxylase (hypothetical): An enzyme, likely a decarboxylase, would be required to convert kynurenine to kynuramine.

Condensation and Thiazole Formation: The formation of the thiazole ring likely involves a condensation reaction between a carboxyl group and the amino group of a cysteine-derived unit, followed by cyclization and dehydration. This is a common mechanism in the biosynthesis of other thiazole-containing natural products.

Oxidative Coupling and Cyclization: A key step in the formation of the pentacyclic core of this compound is a series of oxidative cyclizations. nih.gov These reactions are often catalyzed by cytochrome P450 monooxygenases or other oxidoreductases, which can generate radical intermediates that facilitate intramolecular ring closure. The final steps would involve the formation of the imine and the aromatization of the ring system to yield the final product.

The sequence of these events, particularly the timing of the thiazole ring formation relative to the assembly of the pyridoacridine core, remains a subject of investigation.

Differentiation from Other Pyridoacridine Biosynthetic Routes

The proposed biosynthetic pathway for this compound shares the initial steps involving tryptophan and kynuramine with other pyridoacridine alkaloids. However, the pathway diverges to accommodate the unique structural features of this compound, particularly the fused thiazole ring.

Dercitins: Dercitins are another class of sulfur-containing pyridoacridine alkaloids. Their biosynthesis is also proposed to involve cysteine. The structural differences between kuanoniamines and dercitins likely arise from different cyclization patterns and post-assembly modifications of a common intermediate.

Amphimedine and related compounds: These pyridoacridine alkaloids lack the sulfur-containing ring. Their biosynthesis is thought to proceed through the condensation of kynuramine with a different partner molecule, such as dopamine (B1211576) or a derivative, leading to a different polycyclic skeleton.

Ascididemin: This cytotoxic pyridoacridine lacks the sulfur ring and has a different substitution pattern. Its biosynthesis likely follows a distinct branch of the pyridoacridine pathway, potentially involving different precursors for the non-tryptophan derived portions of the molecule.

The following table highlights the key differentiating features in the proposed biosynthetic routes:

| Alkaloid Class | Key Differentiating Precursor/Feature | Resulting Structural Motif |

| Kuanoniamines | Cysteine-derived unit | Fused thiazole ring |

| Dercitins | Cysteine-derived unit | Different substitution and cyclization pattern of the sulfur-containing ring |

| Amphimedines | Dopamine or related catechols | Benzophenanthroline core |

| Ascididemins | Varies, likely a different C2-N unit | Pyrido[4,3,2-mn]acridine core with specific substitutions |

Chemical Synthesis and Analog Development of Kuanoniamine D

Total Synthesis Approaches to Kuanoniamines

The total synthesis of pyridoacridine alkaloids, including the kuanoniamine family, has been a subject of intense research, leading to the development of several elegant and efficient synthetic strategies. nih.govacs.org These approaches often converge on the construction of the key tetracyclic or pentacyclic core.

Retrosynthetic analysis is a problem-solving technique in which a target molecule is broken down into simpler, commercially available starting materials through a series of logical steps. airitilibrary.comamazonaws.com For the kuanoniamine scaffold, a common retrosynthetic strategy involves disconnecting the pentacyclic system at key positions to reveal more manageable synthetic precursors.

A primary disconnection strategy for the pyrido[2,3,4-kl]acridine core of kuanoniamines involves breaking the bonds that form the final pyridine (B92270) ring (Ring E). This leads back to a tetracyclic quinone intermediate. This tetracyclic system can, in turn, be disconnected through a Friedel-Crafts-type reaction, separating the molecule into two key building blocks: a substituted quinoline-5,8-dione (representing Rings A and B) and a substituted aniline (B41778) derivative (which will form Rings C and D). clockss.org

For Kuanoniamine D, which is an acylated derivative of Kuanoniamine A, the retrosynthetic analysis is nearly identical to that of Kuanoniamine A. The final acylation step is typically planned for the end of the synthesis. The core strategy for Kuanoniamine A, as reported in its first total synthesis, provides the blueprint. clockss.org The key disconnections are:

Final Pyridine Ring (E) Annulation: The final ring is retrosynthetically opened, leading back to a tetracyclic quinone precursor bearing a reactive methyl group and an amino group.

Acid-Catalyzed Cyclization: The tetracyclic quinone is disconnected at the C-N and C-C bonds formed during an acid-catalyzed cyclization. This reveals an anilinoquinone intermediate.

Oxidative Amination: The anilinoquinone is formed from two primary building blocks: a benzothiazole-4,7-dione and a 2-aminoacetophenone (B1585202) derivative. This step represents the key convergent point in the synthesis.

This approach simplifies the complex pentacyclic target into more readily accessible aromatic precursors.

The forward synthesis of kuanoniamines relies on a sequence of robust and strategic chemical reactions to assemble the complex framework. The first total synthesis of kuanoniamine A illustrates a common and effective pathway that could be adapted for this compound. clockss.org

A pivotal step in this synthesis is the cerium(III) chloride-catalyzed oxidative amination . In this reaction, a benzothiazole-4,7-dione is reacted with a 2-aminoacetophenone in the presence of CeCl₃ and air. This reaction can directly form the tetracyclic quinone intermediate in a highly efficient manner. nih.govclockss.org

Following the formation of the tetracyclic quinone, the next key transformation is the construction of the final pyridine ring (Ring E). This is often achieved through a one-pot, two-step procedure:

Condensation: The tetracyclic quinone is heated with N,N-dimethylformamide diethyl acetal (B89532) (DMF-DEA). This reagent reacts with the acidic methyl group on the quinone to form an enamine intermediate. clockss.org

Annulation: The resulting enamine is then treated with ammonium (B1175870) chloride in acetic acid. This facilitates the cyclization and aromatization to form the final pyridine ring, completing the pentacyclic iminoquinolinequinone core of the kuanoniamine. clockss.org

| Step | Reactants | Key Reagents/Conditions | Product | Transformation Type |

| 1 | 6-Methoxybenzothiazole-4,7-dione, 2-Aminoacetophenone | CeCl₃, Methanol, Air | Tetracyclic quinone | Oxidative Amination / Cyclization |

| 2 | Tetracyclic quinone | 1. DMF-DEA, DMF, 110°C | Enamine intermediate | Condensation |

| 3 | Enamine intermediate | 2. NH₄Cl, Acetic Acid, 110°C | Kuanoniamine A | Annulation / Aromatization |

Once the Kuanoniamine A core is synthesized, this compound can be prepared through a final acylation step, introducing the isovaleroyl group onto the primary amine of the side chain.

Synthesis of this compound Analogues and Derivatives

The synthesis of analogues is a cornerstone of medicinal chemistry, allowing for the systematic investigation of how structural changes affect biological activity. mdpi.com For this compound, analog development focuses on modifying its distinct structural features to potentially enhance its cytotoxic or other pharmacological properties.

The rational design of this compound analogues is guided by its known biological activities, primarily its cytotoxicity. mdpi.comnih.gov The planar, electron-deficient pyridoacridine system is known to intercalate with DNA, a likely mechanism for its potent bioactivity. Therefore, modifications often aim to alter or enhance this interaction. Key design principles include:

Scaffold Hopping/Modification: Replacing parts of the pentacyclic core with other heterocyclic systems (bioisosteric replacement) to probe the importance of specific heteroatoms and ring systems for activity.

Substitution Pattern Modification: Introducing or altering substituents on the aromatic core to modulate electronic properties, solubility, and steric interactions with biological targets.

Side Chain Variation: Modifying the acyl group on the side chain to explore how changes in lipophilicity and hydrogen bonding potential impact potency and selectivity.

These strategies allow chemists to fine-tune the molecule's properties to improve its drug-like characteristics.

Manipulation of the core pyridoacridine scaffold is a key strategy for generating structural diversity. This can involve building the scaffold from modified starting materials or by late-stage functionalization of the completed core.

Other manipulations can include the introduction of different substituents onto the aromatic rings. This is typically achieved by using appropriately substituted aniline or quinone building blocks during the initial stages of the synthesis. nih.gov These modifications can influence the planarity of the molecule and its electronic distribution, which are critical for DNA intercalation and cytotoxicity.

A prominent strategy in the development of kuanoniamine analogues is the replacement of the benzothiazole (B30560) portion of the molecule with other heterocyclic systems. Thiophene (B33073), as a common bioisostere of the thiazole (B1198619) ring, has been a focus of such synthetic efforts. researchgate.net

The synthesis of thiophene analogues of kuanoniamines often employs a hetero-Diels-Alder reaction as a key step. rsc.org In a representative synthesis, a 1-azadiene (such as crotonaldehyde (B89634) N,N-dimethylhydrazone) reacts with a benzothiophene-4,7-dione dienophile. This cycloaddition reaction constructs the central quinolinequinone portion of the molecule. A subsequent annulation step is then used to form the final pyridine ring, yielding the complete tetracyclic core of the thiophene analogue. rsc.org

This approach has been successfully used to prepare 9-methoxycarbonyl-7H- nih.govbenzothieno[4,5,6-ij] nih.govacs.orgnaphthyridin-7-one, a direct thiophene analogue of the kuanoniamine core. rsc.org The use of brominated quinones as dienophiles has been explored to control the regioselectivity of the Diels-Alder reaction, ensuring the formation of the desired isomer. The key steps in this synthetic approach are summarized below.

| Step | Reactants | Key Reaction | Product |

| 1 | Crotonaldehyde N,N-dimethylhydrazone, 2-Methoxycarbonylbenzo[b]thiophene-4,7-dione | Hetero-Diels-Alder Reaction | Dihydrothienoquinolinequinone adduct |

| 2 | Dihydrothienoquinolinequinone adduct | Annulation | Thiophene Analogue of Kuanoniamine Core |

This strategy provides a flexible route to a variety of heterocyclic analogues, enabling a deeper understanding of the structural requirements for the biological activity of the kuanoniamine family.

Regioselectivity and Stereocontrol in Analog Synthesis

The synthesis of this compound analogs with specific functionalities requires precise control over the regioselectivity and stereochemistry of the reactions. While literature specifically detailing these aspects for this compound is limited, the synthetic strategies for the broader class of pyridoacridine alkaloids offer significant insights into the methodologies that can be employed. The core challenge in the synthesis of these complex pentacyclic structures lies in the selective construction of the fused ring system and the introduction of substituents at desired positions.

Regioselectivity:

The regioselectivity in the synthesis of pyridoacridine alkaloids, and by extension this compound analogs, is often dictated by the nature of the precursors and the reaction conditions employed. A common strategy involves the condensation of a quinoline-5,8-dione derivative with a substituted 2-aminoacetophenone. The regiochemical outcome of this condensation is crucial for determining the final arrangement of substituents on the pyridoacridine core.

For instance, in the synthesis of related compounds, the use of cerium(III) chloride has been shown to influence the regioselectivity of the oxidative amination of quinone derivatives, directing the addition of the amino group to a specific position. nih.gov This control is vital for producing a single desired isomer over others. The subsequent acid-catalyzed cyclization to form the tetracyclic or pentacyclic framework also proceeds with a high degree of regioselectivity, driven by the electronic and steric properties of the reacting centers. nih.govclockss.org

Strategies for achieving regiocontrol in the synthesis of pyridoacridine alkaloid analogs can be summarized in the following table:

| Method | Description | Key Factors Influencing Regioselectivity |

| Directed Metalation | Use of directing groups to facilitate metalation at a specific position, followed by reaction with an electrophile. | Nature of the directing group, metalating agent, and reaction temperature. |

| Catalyst-Controlled Reactions | Employment of transition metal catalysts (e.g., Palladium) in cross-coupling reactions to selectively form C-C or C-N bonds. | Choice of catalyst, ligands, and reaction conditions. |

| Blocking Groups | Introduction of temporary blocking groups to prevent reaction at certain positions, thereby directing substitution to the desired site. | Stability of the blocking group and conditions for its removal. |

Stereocontrol:

While the core aromatic structure of this compound is planar, the development of analogs may involve the introduction of chiral centers, particularly in substituents attached to the pyridoacridine skeleton. Achieving stereocontrol in the synthesis of such analogs is paramount, as different stereoisomers can exhibit vastly different biological activities.

Stereocontrol can be achieved through various asymmetric synthesis strategies. These include the use of chiral auxiliaries, chiral catalysts, or stereoselective reactions. For example, in the synthesis of piperidine (B6355638) alkaloids, which share some structural motifs with potential this compound analog side chains, amine-directed intramolecular hydroboration has been used to achieve high levels of stereocontrol. nih.gov Such methodologies could be adapted for the stereocontrolled synthesis of complex side chains before their attachment to the pyridoacridine core.

Key approaches to stereocontrol applicable to the synthesis of this compound analogs are outlined below:

| Strategy | Description | Example Application |

| Chiral Pool Synthesis | Utilization of readily available chiral starting materials to introduce stereocenters. | Synthesis of side chains from chiral amino acids or carbohydrates. |

| Asymmetric Catalysis | Employment of chiral catalysts to induce enantioselectivity or diastereoselectivity in a reaction. | Asymmetric hydrogenation or epoxidation to create chiral centers in a substituent. |

| Substrate-Controlled Reactions | The existing stereochemistry in a molecule directs the stereochemical outcome of a subsequent reaction. | Diastereoselective reduction of a ketone on a side chain influenced by a nearby chiral center. |

Chemoenzymatic Synthesis Strategies for this compound and Derivatives

Chemoenzymatic synthesis, which combines the selectivity of enzymatic reactions with the efficiency of chemical synthesis, presents a powerful approach for the construction of complex natural products like this compound and its derivatives. While specific chemoenzymatic routes to this compound have not been extensively reported, the broader field of alkaloid synthesis provides a strong foundation for the potential application of these strategies. mdpi.com

Enzymes offer unparalleled selectivity (chemo-, regio-, and stereoselectivity), often under mild reaction conditions, which can simplify synthetic routes by reducing the need for protecting groups and minimizing side reactions. For a molecule with the complexity of this compound, enzymes could be strategically employed in key steps of the synthesis.

Potential chemoenzymatic approaches for the synthesis of this compound and its derivatives could include:

Enzymatic Resolution: Lipases and proteases are commonly used for the kinetic resolution of racemic intermediates, providing access to enantiomerically pure building blocks. This would be particularly valuable in the synthesis of analogs with chiral side chains.

Biocatalytic Oxidations and Reductions: Oxidoreductases, such as cytochrome P450 monooxygenases and alcohol dehydrogenases, can perform highly selective oxidation and reduction reactions. These could be used, for example, to introduce hydroxyl groups at specific positions on the pyridoacridine core or its precursors with high regioselectivity.

Enzymatic C-C and C-N Bond Formation: Enzymes such as transaminases and Pictet-Spenglerases can be used for the stereoselective formation of C-N bonds, which are fundamental to the assembly of the heterocyclic core of this compound.

The following table summarizes potential enzymatic transformations that could be integrated into the synthesis of this compound and its analogs:

| Enzyme Class | Transformation | Potential Application in this compound Synthesis |

| Hydrolases (e.g., Lipases) | Kinetic resolution of racemic alcohols or esters. | Synthesis of enantiopure side chains for analog development. |

| Oxidoreductases (e.g., P450s) | Regio- and stereoselective hydroxylation. | Functionalization of the aromatic core or precursor molecules. |

| Transferases (e.g., Transaminases) | Asymmetric synthesis of amines. | Preparation of chiral amine precursors for the heterocyclic core. |

The development of novel biocatalysts through enzyme engineering and the discovery of new enzymes from marine organisms, the natural source of pyridoacridine alkaloids, will likely expand the toolbox for the chemoenzymatic synthesis of this compound and its derivatives in the future. nih.gov This approach holds the promise of more efficient, sustainable, and stereoselective synthetic routes to these biologically important molecules.

Biological Activities of Kuanoniamine D in Vitro Investigations

Antiproliferative and Cytotoxic Mechanisms in Cancer Cell Lines (In Vitro)

Kuanoniamine D has demonstrated significant antiproliferative and cytotoxic effects in various human cancer cell lines in vitro. These effects are characterized by the inhibition of cell growth and proliferation, suggesting its potential as an antineoplastic agent.

In vitro studies have established this compound's capacity to inhibit the growth of specific human cancer cell lines. It has shown dose-dependent inhibition of proliferation in human colon tumor (HCT) cells nih.gov. Further investigations have quantified its cytotoxic potency against HCT-15 cells with an IC50 value of 4.1 μM and against Jurkat T-cell lymphoma cells with an IC50 value of 19.0 μM unsrat.ac.idbioflux.com.ro. Additionally, this compound has demonstrated an EC50 value of 6.2 μM against Chinese hamster V79 cells, indicating its inhibitory effect on colony formation unsrat.ac.idbioflux.com.ro. While related compounds have been studied in cell lines such as HeLa and MONO-MAC 6, specific in vitro growth inhibition data for this compound in these particular lines were not consistently reported in the reviewed literature.

| Cell Line | Assay Type | IC50 / EC50 (μM) | Reference(s) |

| HCT-15 | IC50 | 4.1 | unsrat.ac.idbioflux.com.ro |

| Jurkat | IC50 | 19.0 | unsrat.ac.idbioflux.com.ro |

| V79 | EC50 | 6.2 | unsrat.ac.idbioflux.com.ro |

The antiproliferative and cytotoxic activities of this compound are attributed to several key molecular mechanisms involving its interaction with DNA and cellular machinery.

This compound, as a member of the pyridoacridine alkaloid family, has been shown to inhibit topoisomerase II (TOPO II) nih.govusda.gov. Specifically, it disrupts the catalytic activity of TOPO II by inhibiting the decatenation of kinetoplast DNA (kDNA) in a dose-dependent manner nih.gov. This inhibition correlates with its cytotoxic potency nih.gov. Topoisomerase II is an essential enzyme involved in DNA replication, transcription, and chromosome segregation, and its inhibition can lead to DNA damage and cell death mdpi.comfrontiersin.orgwikipedia.org.

The mechanism by which this compound exerts its effects is closely linked to its ability to intercalate into DNA nih.govusp.brresearchgate.net. Studies indicate that the capacity of pyridoacridines, including this compound, to inhibit TOPO II-mediated decatenation of kDNA is associated with their ability to intercalate between DNA base pairs nih.govusp.br. This intercalation can distort DNA structure and interfere with vital cellular processes mdpi.commdpi.com.

Following its interaction with DNA, this compound has been observed to disrupt both DNA and RNA synthesis nih.gov. Incorporation studies have shown that pyridoacridine alkaloids, including this compound, interfere with these fundamental processes, with DNA appearing to be the primary cellular target nih.gov. This disruption of nucleic acid synthesis is a critical factor contributing to its antiproliferative effects mdpi.comresearchgate.netsigmaaldrich.com.

The disruption of DNA and RNA synthesis, coupled with the inhibition of topoisomerase II, can lead to significant DNA damage nih.govwikipedia.org. Such DNA damage is a known trigger for apoptosis, or programmed cell death wikipedia.orgmdpi.commdpi.comaging-us.com. While direct evidence of this compound inducing DNA fragmentation is not extensively detailed, related compounds within the kuanoniamine family (Kuanoniamine A and C) have demonstrated the induction of apoptotic cell death and DNA fragmentation in cancer cell lines researchgate.netnih.govnih.gov. This suggests that this compound, through its established mechanisms of DNA intercalation and topoisomerase II inhibition, likely contributes to the induction of apoptosis in treated cancer cells.

Compound List:

this compound

Shermilamine B

Dehydrokuanoniamine B

Cystodytin A

Cystodytin J

Eilatin

Diplamine

Kuanoniamine A

Kuanoniamine C

Molecular Mechanisms of Action

Modulation of Cell Cycle Progression (Inferred from Kuanoniamine A studies)

While direct investigations into the specific impact of this compound on cell cycle progression are limited in the available literature, studies on its close analogue, Kuanoniamine A, provide insights into potential mechanisms within this class of compounds. Kuanoniamine A has been observed to significantly affect the cell cycle of human cancer cell lines, such as MCF-7 breast cancer cells. Specifically, Kuanoniamine A has been shown to induce a reduction in the percentage of cells in the G2/M phase, coupled with an increase in apoptotic cells researchgate.netnih.govbeilstein-journals.org. Further analysis of Kuanoniamine A's effect on MCF-7 cells revealed an extensive reduction in the G2/M phase population, a consequent accumulation of cells in the G1 phase, and a decrease in the S phase population nih.gov. Kuanoniamine C, another related compound, showed less pronounced effects on cell cycle distribution, with minimal impact on the G2/M phase at shorter exposure times, though prolonged exposure led to shifts in G1, G2/M, and S phases nih.gov. Based on these findings for Kuanoniamine A, it is plausible that this compound, as a member of the pyridoacridine family, might also influence cell cycle dynamics, warranting further specific investigation.

Identification of Primary Cellular Targets

This compound has been identified to interact with specific cellular targets, most notably adenosine (B11128) receptors. In vitro studies have demonstrated that this compound exhibits affinity for both A1 and A2A adenosine receptors, with reported inhibition constants (Ki) of 2.94 μM and 13.7 μM, respectively mdpi.comresearchgate.net.

Beyond receptor binding, this compound, as part of the broader pyridoacridine alkaloid group, is also implicated in targeting DNA. Pyridoacridines are known to intercalate into DNA, leading to the inhibition of Topoisomerase II (TOPO II)-mediated decatenation of kinetoplast DNA (kDNA) in a dose-dependent manner nih.govusp.br. This inhibition of TOPO II activity, occurring subsequent to DNA intercalation, is suggested as a probable mechanism for the observed cytotoxicity and disruption of cell proliferation in cancer cells nih.gov. Furthermore, incorporation studies indicate that pyridoacridines disrupt DNA and RNA synthesis with minimal impact on protein synthesis, reinforcing the notion of DNA as a primary cellular target for these compounds nih.gov.

Antimicrobial Activities (In Vitro)

Antibacterial Spectrum and Efficacy (e.g., E. coli, M. luteus)

This compound has demonstrated notable in vitro antibacterial activity. When isolated from the ascidian Cystodytes dellechiajei, this compound exhibited efficacy against common bacterial pathogens such as Escherichia coli (E. coli) and Micrococcus luteus (M. luteus) mdpi.comnih.gov. The minimum inhibitory concentration (MIC) values for this compound against these bacteria ranged from 2.2 to 17.4 µM mdpi.comnih.gov. The pyridoacridine class of alkaloids, to which this compound belongs, is generally recognized for possessing a spectrum of biological activities, including antibacterial effects nio.res.in.

Antifungal Spectrum and Efficacy (Inferred from pyridoacridine class)

Direct in vitro data on the antifungal spectrum and efficacy of this compound is not extensively detailed. However, the broader class of pyridoacridine alkaloids has been reported to exhibit antifungal activities nio.res.inacs.org. Based on this established activity within its chemical class, it is inferred that this compound may also possess antifungal properties. Further research would be required to elucidate its specific efficacy against various fungal species.

Proposed Mechanisms of Antimicrobial Action

The proposed mechanisms of antimicrobial action for this compound, drawing from the known properties of pyridoacridine alkaloids, primarily involve interference with essential microbial cellular processes. These mechanisms include the disruption of bacterial cell membranes, inhibition of enzyme activity, and interference with the synthesis of nucleic acids (DNA and RNA) and proteins mdpi.comnih.gov. Specifically, this compound, through its DNA intercalating properties, is understood to inhibit Topoisomerase II, a crucial enzyme for DNA replication and cell division in bacteria nih.govusp.br. This disruption of DNA synthesis is considered a key factor in its antibacterial effect nih.gov.

Receptor Binding and Modulation (In Vitro)

In vitro investigations have identified specific receptor targets for this compound. The compound has shown affinity for adenosine receptors, specifically binding to A1 and A2A subtypes mdpi.comresearchgate.net. The reported inhibition constants (Ki) for these interactions are 2.94 μM for the A1 adenosine receptor and 13.7 μM for the A2A adenosine receptor mdpi.comresearchgate.net. These findings suggest that this compound can modulate the function of these receptors, which are involved in various physiological processes.

Compound List

The following compounds were mentioned in the context of this article:

Kuanoniamine A

Kuanoniamine B

Kuanoniamine C

this compound

Kuanoniamine E

Kuanoniamine F

N-deacetylkuanoniamine C

N-deacetylthis compound

Shermilamine B

Shermilamine C

Cystodytin A

Cystodytin J

Eilatin

Diplamine

Ascididemin

Sagitol

Sagitol C

Dehydrokuanoniamine B

Styelsamine C

N-deacetylshermilamine B

11-hydroxyascididemin

8,9-dihydro-11-hydroxyascididemin

Cystodimine A

Cystodimine B

Chelerythrine

Berberine

Imbiline-1

Hadranthine B

Sampangines

Peroline

Subarine

Subarine-methyl

Mokluangin A

Mokluangin B

Mokluangin C

Combretin

Voacafricine A

Voacafricine B

Isoconkuressine

N-formylconessimine

Retronecine

PA-1

N-methylcytisine

Sparteine

N-acetylcytisine

13-methoxylupanine

Anagyrine

Baptifoline

Bisthiocyanates

Oceanapiside

Sphingoid tetrahydroquinoline β-glucoside

Acetylenic acid

Oceanapamine

Phloeodictynes

Dercitamide

Nordercitin

Trachycladindoles A-F

LL-C10037α

Petrosin

Xestospongin C

Xestospongin D

Xestospongin E

Xestospongin F

Xestospongin G

Xestospongin H

Xestospongin I

Xestospongin J

Petrosamine B

Escherichia coli (Bacteria)

Micrococcus luteus (Bacteria)

Candida albicans (Fungus)

Fusarium oxysporum (Fungus)

Staphylococcus aureus (Bacteria)

Pseudomonas aeruginosa (Bacteria)

Enterococcus faecalis (Bacteria)

Salmonella typhimurium (Bacteria)

Candida glabrata (Fungus)

Helicobacter pylori (Bacteria)

MRSA (Methicillin-resistant Staphylococcus aureus)

A1 Adenosine Receptor

A2A Adenosine Receptor

Topoisomerase II (TOPO II)

Affinity to Adenosine Receptors (A1 and A2A)

This compound has demonstrated affinity for key adenosine receptors, specifically the A1 and A2A subtypes. In receptor binding assays, this compound exhibited a Ki value of 2.94 µM for the A1 adenosine receptor and 13.7 µM for the A2A adenosine receptor nih.govmdpi.comacs.orgscribd.com. These findings indicate a moderate affinity for these receptors, suggesting potential roles in systems regulated by adenosine signaling. For context, adenosine receptors are G protein-coupled receptors involved in various physiological processes, including neurotransmission, cardiovascular function, and inflammation nih.govopenaccessjournals.com.

Table 1: Adenosine Receptor Binding Affinity of this compound

| Receptor Subtype | Ki Value (µM) |

| Adenosine A1 | 2.94 |

| Adenosine A2A | 13.7 |

Data sourced from multiple studies nih.govmdpi.comacs.orgscribd.com.

Affinity to Benzodiazepine (B76468) Binding Sites of GABA-A Receptors

In addition to its interaction with adenosine receptors, this compound has also shown moderate affinity for the benzodiazepine binding sites of GABA-A receptors nih.govmdpi.comacs.orgmdpi.com. The GABA-A receptor is a ligand-gated ion channel that plays a critical role in inhibitory neurotransmission in the central nervous system wikipedia.orgmdpi.com. Benzodiazepines are known to modulate these receptors by binding to specific allosteric sites, influencing channel activity wikipedia.orgmdpi.com. While the literature indicates a moderate affinity for these sites, specific quantitative data (e.g., Ki or IC50 values) for this compound at the benzodiazepine binding sites of GABA-A receptors were not detailed in the reviewed sources.

Investigations into Other Receptor Interactions

Based on the available scientific literature, specific investigations into this compound's interactions with receptor systems beyond adenosine and GABA-A receptors have not been extensively reported. The primary focus of receptor-based studies for this compound has been on the adenosine and GABA-A receptor families.

Other In Vitro Biological Activities

Insecticidal Activity

This compound has demonstrated notable insecticidal activity. Studies have shown that this compound exhibits toxicity towards the neonate larvae of the polyphagous pest insect Spodoptera littoralis nih.govnio.res.in. When incorporated into an artificial diet, this compound displayed an LC50 (lethal concentration for 50% of the population) of 59 ppm nih.govnio.res.inpsu.edu. For comparative purposes, its congener, Kuanoniamine C, showed an LC50 of 156 ppm against the same insect species, while the N-deacyl derivative of kuanoniamine exhibited significantly less activity (LC50 > 934 ppm) psu.edu. This insecticidal property suggests potential applications in pest control.

Table 2: Insecticidal Activity of Kuanoniamines Against Spodoptera littoralis

| Compound | LC50 (ppm) |

| This compound | 59 |

| Kuanoniamine C | 156 |

| N-deacyl derivative | >934 |

Data sourced from multiple studies nih.govnio.res.inpsu.edu.

Enzyme Inhibition Profiles (e.g., Mitochondrial Respiratory Complex II Modulation)

Research has indicated that Kuanoniamine C, a closely related pyridoacridine alkaloid, modulates mitochondrial function by inhibiting mitochondrial respiratory Complex II researchgate.netjst.go.jp. This inhibition was shown to activate reactive oxygen species (ROS) production, which in turn influenced signaling pathways related to adipogenesis researchgate.net. However, direct reports detailing the specific inhibition of mitochondrial respiratory Complex II by this compound itself were not found in the reviewed literature. The studies primarily highlight Kuanoniamine C's role in this mechanism.

Structure Activity Relationship Sar Studies of Kuanoniamine D and Analogues

Methodological Approaches for SAR Elucidation

The elucidation of SAR for Kuanoniamine D and its related compounds relies on a combination of computational and synthetic strategies. These approaches allow researchers to dissect the molecular features responsible for biological activity and guide the design of novel, optimized compounds.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR analysis is a computational approach that establishes mathematical relationships between the chemical structure of molecules and their biological activity preprints.orgnih.gov. By correlating molecular descriptors (e.g., physicochemical properties like lipophilicity, electronic distribution, and steric parameters) with experimentally determined biological potencies (e.g., IC50 values), QSAR models can predict the activity of new, unsynthesized compounds preprints.orgnih.govmdpi.com. For this compound analogues, QSAR studies could identify specific structural features that are critical for binding to biological targets or for exerting a particular biological effect preprints.orgnih.gov. These models help in prioritizing compounds for synthesis and testing, thereby accelerating the drug discovery process nih.govmdpi.com.

Molecular Docking and Computational Chemistry Approaches

Molecular docking and other computational chemistry techniques provide insights into the three-dimensional interactions between this compound analogues and their biological targets cbcs.senih.govmdpi.comacs.org. These methods simulate the binding of a ligand (this compound analogue) to a target protein or DNA, predicting binding modes, affinities, and key interaction points, such as hydrogen bonds or hydrophobic interactions cbcs.senih.govmdpi.comacs.orgnih.gov. Such studies can reveal how specific structural modifications influence binding energy and, consequently, biological potency and selectivity nih.govmdpi.comacs.orgnih.gov. For this compound, which is known to interact with DNA and potentially other biomolecules, molecular docking can help elucidate its mechanism of action at a molecular level mdpi.combeilstein-journals.orgmdpi.com. Computational approaches are vital for understanding the pharmacophore and guiding the rational design of new compounds with improved properties cbcs.senih.gov.

Synthetic Analog Libraries for SAR Mapping

The synthesis of libraries of this compound analogues is a cornerstone of SAR studies cresset-group.com. This involves creating a series of compounds where specific structural elements of the parent molecule are systematically modified. For instance, changes might be made to the pyridoacridine core, the side chains, or functional groups attached to these core structures cresset-group.com. By testing the biological activity of these synthesized analogues, researchers can map out which structural features contribute positively or negatively to potency and selectivity cresset-group.com. This empirical approach complements computational methods, providing direct experimental validation of predicted SAR trends and identifying key structural requirements for desired biological effects cresset-group.com.

Correlating Structural Features with Biological Potency and Selectivity

The biological activity of this compound and its derivatives is intrinsically linked to its molecular architecture. SAR investigations have begun to identify specific structural motifs that are critical for its potency and selectivity towards various biological targets.

Influence of Pyridoacridine Core Modifications

The central pyridoacridine core is a rigid, planar system that is fundamental to the biological activity of this compound and related compounds. Modifications to this core structure can significantly alter its interaction with biological targets, such as DNA or proteins mdpi.combeilstein-journals.orgmdpi.com. For example, studies on related pyridoacridine alkaloids have shown that substitutions on the pyridoacridine ring system can influence DNA intercalation ability and cytotoxic potencies mdpi.combeilstein-journals.orgmdpi.com. Alterations in electron distribution or steric bulk on the core can affect binding affinity and selectivity, potentially leading to compounds with enhanced therapeutic profiles cresset-group.com. Research into related compounds suggests that the planarity and electronic properties of the pyridoacridine scaffold are crucial for its DNA-binding and intercalating properties, which are often associated with cytotoxic activity mdpi.combeilstein-journals.orgmdpi.comnih.gov.

Impact of Side Chain Substitutions

Compound List

| Compound Name | Description |

| This compound | A pyridoacridine alkaloid |

| Kuanoniamine A | A pyridoacridine alkaloid |

| Kuanoniamine C | A pyridoacridine alkaloid |

| Dehydrokuanoniamine B | A derivative of Kuanoniamine |

| Dehydrokuanoniamine F | A derivative of Kuanoniamine |

| Sagitols | Hydroxy analogues of Kuanoniamines |

| Sagitol | A hydroxy analogue of Kuanoniamine |

| Sagitol C | A hydroxy analogue of Kuanoniamine |

| Calliactine | An early pyridoacridine derivative |

| Amphimedine | A pyridoacridine alkaloid |

| Cystodytines | A series of pyridoacridine alkaloids |

| Meridine | A pyridoacridine alkaloid |

| Alopecine D | A natural alkaloid |

| Sophocarpine | A Sophora alkaloid |

| Matrine | A Sophora alkaloid |

| Sophoridine | A Sophora alkaloid |

| Canthin-6-one | A naphthyridine derivative |

| 10-methoxycanthin-6-one | A naphthyridine derivative |

| Eupolauridine | A pyridoacridine alkaloid |

| 7-Methoxy-8-hydroxyeupolauridine | A derivative of Eupolauridine |

| Sampangine | A naphthyridine alkaloid |

| 11-methoxysampangine | A derivative of Sampangine |

| N-deacyl derivative of kuanoniamine | A derivative of Kuanoniamine |

Data Table: Illustrative SAR of this compound Analogues

This table presents hypothetical data to illustrate the principles of SAR studies as applied to this compound analogues. Actual data would be derived from specific experimental studies.

| Analogue ID | Pyridoacridine Core Modification | Side Chain Modification | Biological Activity (e.g., IC50 against Target X) | Relative Potency | Selectivity Index (Target X vs. Target Y) |

| This compound (Parent) | Unsubstituted | Standard side chain | 50 nM | 1.0x | 5:1 |

| K-A1 | Methyl at C-7 | Standard side chain | 120 nM | 0.4x | 4:1 |

| K-A2 | Methoxy at C-2 | Standard side chain | 30 nM | 1.7x | 6:1 |

| K-B1 | Unsubstituted | Longer side chain | 25 nM | 2.0x | 7:1 |

| K-B2 | Unsubstituted | Shorter side chain | 80 nM | 0.6x | 4:1 |

| K-C1 | Methyl at C-7 | Longer side chain | 15 nM | 3.3x | 9:1 |

| K-C2 | Methoxy at C-2 | Longer side chain | 10 nM | 5.0x | 10:1 |

| K-D1 | Unsubstituted | Side chain with OH | 20 nM | 2.5x | 8:1 |

Note: "Target X" and "Target Y" represent hypothetical biological targets. IC50 values are illustrative and represent the concentration required to inhibit 50% of the target's activity. Relative Potency is calculated as (IC50 of Parent) / (IC50 of Analogue). Selectivity Index is a ratio of potency against two different targets.

Comparative SAR within the Kuanoniamine Family (A, C, D)

Kuanoniamines A, C, and D were first reported in 1998 by Proksch and colleagues, isolated from an Oceanapia species researchgate.netmdpi.com. Subsequent studies have investigated their biological activities, revealing differential potency and selectivity among these related alkaloids.

Kuanoniamine A and C have been evaluated for their cytotoxic effects against a panel of human tumor cell lines, including MCF-7 (estrogen receptor-positive breast cancer), MDA-MB-231 (estrogen receptor-negative breast cancer), SF-268 (central nervous system cancer), NCI-H460 (non-small cell lung cancer), and UACC-62 (melanoma), as well as a non-tumor cell line, MRC-5 researchgate.netmdpi.comnio.res.in.

Future Research Directions and Preclinical Investigative Avenues

Identification of Novel Cellular Targets and Signaling Pathways

While Kuanoniamine D and its analogues have demonstrated moderate affinity for adenosine (B11128) receptors (A1 and A2A) and GABA-A receptors proquest.commdpi.compsu.edu, these interactions may not fully account for their potent cytotoxic effects. The observed modulation of mitochondrial function and specific signaling pathways by Kuanoniamine C, such as the ROS-ERK-β-catenin axis and GRP78 suppression researchgate.netjst.go.jp, presents promising avenues for identifying novel cellular targets for this compound. Comprehensive screening against a broader panel of cellular targets, including kinases, proteases, and other key regulatory proteins, is warranted. Furthermore, exploring the compound's interaction with various cellular signaling cascades, particularly those involved in cell cycle regulation, apoptosis, and DNA repair, could reveal new therapeutic targets. Advanced techniques like chemical proteomics and affinity-based pull-down assays could be instrumental in identifying previously unknown binding partners.

Rational Design and Synthesis of Advanced this compound Derivatives

The pyridoacridine scaffold, present in this compound, is recognized as a valuable structural motif with significant potential for medicinal chemistry nih.govpsu.edu. Studies have explored the synthesis of Kuanoniamine analogues for various activities, including antiprotozoal effects psu.eduresearchgate.net. To harness this compound's therapeutic potential, particularly in oncology, a systematic approach to structure-activity relationship (SAR) studies is crucial. This involves the rational design and synthesis of novel derivatives aimed at enhancing potency, improving selectivity towards cancer cells over normal cells, and optimizing pharmacokinetic properties. Future research should focus on identifying key structural features responsible for this compound's biological activity and exploring modifications that could lead to more effective and safer therapeutic agents. Computational chemistry tools, such as quantitative structure-activity relationship (QSAR) modeling, can guide this derivatization process.

Table 1: Known Biological Activities and Potential Targets of this compound and Related Analogues

| Activity/Target | Details | Reference(s) |

| Inhibition of DNA Synthesis | Potent inhibitor, observed in MCF-7 cells. | mdpi.comresearchgate.netmdpi.comnih.gov |

| Apoptosis Induction | Contributes to increased apoptotic cells (observed with Kuanoniamine A, a related compound). | mdpi.comresearchgate.netmdpi.com |

| Cell Cycle Arrest | G2/M phase reduction observed with Kuanoniamine A. | researchgate.netmdpi.com |

| Mitochondrial Function Modulation | Kuanoniamine C (related) inhibits mitochondrial respiratory complex II, activating ROS-ERK-β-catenin signaling. | researchgate.netjst.go.jp |

| GRP78 Suppression | Kuanoniamine C (related) suppresses GRP78 expression, potentially regulated by p53 signaling. | researchgate.net |

| Adenosine Receptors | Affinity for A1 (Ki = 2.94 μM) and A2A (Ki = 13.7 μM) receptors. | proquest.commdpi.compsu.edu |

| GABA-A Receptors | Moderate affinity to benzodiazepine (B76468) binding sites. | proquest.commdpi.compsu.edu |

| Cytotoxicity | Cytotoxic activity against various cancer cell lines (e.g., MCF-7, MDA-MB-231, SF-268, NCI-H460, UACC-62). | researchgate.netmdpi.commdpi.com |

| Insecticidal Activity | Tested against Spodoptera littoralis (LC50 values reported for Kuanoniamine C and D). | researchgate.net |

Application of Advanced Computational and Data Science in this compound Research

The complexity of natural products like this compound necessitates the application of advanced computational and data science methodologies to accelerate drug discovery and development researchgate.netresearchgate.net. Techniques such as artificial intelligence (AI), machine learning, bioinformatics, quantitative structure-activity relationship (QSAR) modeling, and molecular docking are powerful tools that can significantly aid in understanding this compound's interactions with biological systems. Future research directions include utilizing AI for predicting novel this compound derivatives with enhanced activity, employing molecular docking to identify potential protein targets, and using QSAR models to optimize structural modifications. Furthermore, bioinformatics can be leveraged to analyze large-scale biological data, identify potential biomarkers, and predict pharmacokinetic properties (ADMET), thereby streamlining the preclinical investigation process.

Table 2: Comparative Cytotoxicity Data (Examples for Kuanoniamine A and C)

| Compound | Cell Line | GI50 (μM) | Notes | Reference(s) |

| Kuanoniamine A | MCF-7 (ER+) | ≤ 5 | Potent inhibitor of all tested tumor and non-tumor cell lines. | researchgate.netmdpi.com |

| Kuanoniamine A | MDA-MB-231 | ≤ 5 | Potent inhibitor. | researchgate.netmdpi.com |

| Kuanoniamine A | SF-268 | ≤ 5 | Potent inhibitor. | researchgate.netmdpi.com |

| Kuanoniamine A | NCI-H460 | ≤ 5 | Potent inhibitor. | researchgate.netmdpi.com |

| Kuanoniamine A | UACC-62 | ≤ 5 | Potent inhibitor. | researchgate.netmdpi.com |

| Kuanoniamine A | MRC-5 | ≤ 5 | Potent inhibitor of non-tumor cell line. | researchgate.netmdpi.com |

| Kuanoniamine C | MCF-7 (ER+) | 0.12 ± 0.07 | Less potent than A, but highly selective for ER+ breast cancer cells. | mdpi.comresearchgate.net |

| Kuanoniamine C | MDA-MB-231 | 0.73 ± 0.27 | Less potent than A, but showed selectivity. | researchgate.net |

| Kuanoniamine C | MCF-7 (ER+) | 2.67 (max conc.) | Used in DNA synthesis inhibition studies. | researchgate.netmdpi.comnih.gov |

| Kuanoniamine A | MCF-7 (ER+) | 0.04 (max conc.) | Used in DNA synthesis inhibition studies. | researchgate.netmdpi.comnih.gov |

| Dehydrokuanoniamine F | SW480 | 3.30 | Cytotoxic activity. | proquest.commdpi.com |

Q & A

Q. What established synthetic routes are available for Kuanoniamine D, and what are the critical intermediates?

this compound is synthesized via a multi-step process involving oxygen-Diels-Alder cycloaddition, ozonolysis, bromination, and thermal azide decomposition. Key intermediates include α-brominated ketone derivatives (e.g., compound 20) and aminothiazole intermediates (e.g., compound 21), which undergo further functionalization to yield the final product . Researchers should prioritize optimizing reaction conditions (e.g., temperature, catalysts) at each step to mitigate side reactions.

Q. How is this compound structurally characterized, and what spectroscopic methods are essential for confirming stereochemistry?

Structural elucidation relies on nuclear magnetic resonance (NMR) spectroscopy (e.g., H, C, 2D-COSY) and mass spectrometry (MS). Stereochemical confirmation requires X-ray crystallography or circular dichroism (CD), particularly for complex heterocyclic systems. Evidence from analogous compounds (e.g., Kuanoniamine C) suggests that topological polar surface area (73.4 Ų) and hydrogen-bonding parameters (4 donors, 5 acceptors) are critical for validating 3D configurations .

Q. What preliminary biological assays are recommended for evaluating this compound’s bioactivity?

Initial screening should include in vitro cytotoxicity assays (e.g., MTT or SRB tests) against relevant cell lines and enzyme inhibition studies (e.g., kinase or protease panels). For adipogenesis-related research (as seen in Kuanoniamine C), transcriptional regulation assays (e.g., qPCR for C/EBP-δ and β-catenin expression) are advisable .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data for this compound across studies?

Contradictions may arise from variability in assay conditions (e.g., cell line specificity, concentration ranges) or inconsistent data normalization. Adopt the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to design replication studies. Cross-validate findings using orthogonal methods (e.g., in silico docking alongside in vitro assays) and apply meta-analytical tools to harmonize datasets .

Q. What experimental strategies optimize this compound’s synthetic yield while minimizing byproducts?

Use Design of Experiments (DoE) to identify critical factors (e.g., solvent polarity, reaction time) in bromination and cycloaddition steps. Catalyst screening (e.g., Lewis acids for regioselective bromination) and real-time monitoring (via HPLC or FTIR) can improve efficiency. Evidence from multi-step syntheses highlights the importance of intermediate purification to reduce cumulative impurities .

Q. How should researchers address ethical and data management challenges in studies involving this compound?

Follow institutional guidelines for pseudonymized data storage and secure sharing (e.g., encrypted repositories). Ethical applications must detail participant consent (for human-derived samples), data anonymization protocols, and compliance with frameworks like GDPR or HIPAA. Reference templates from biomedical ethics committees for transparency in data handling .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound’s bioactivity studies?

Employ nonlinear regression models (e.g., four-parameter logistic curves) to calculate EC/IC values. For comparative studies, use ANOVA with post-hoc Tukey tests or Bayesian hierarchical models to account for inter-experimental variability. Error bars should reflect standard deviation from triplicate trials .

Methodological Considerations

- Data Contradiction Analysis : Apply triangulation by combining qualitative (e.g., researcher notes on assay conditions) and quantitative data (e.g., IC variability) to identify systemic biases .

- Mixed-Methods Design : Integrate synthetic chemistry data (e.g., yield optimization) with bioactivity profiling to build a mechanistic understanding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.